4-Chloro-2-[(dimethylamino)methylidene]-3-oxobutanenitrile 4-Chloro-2-[(dimethylamino)methylidene]-3-oxobutanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20133502
InChI: InChI=1S/C7H9ClN2O/c1-10(2)5-6(4-9)7(11)3-8/h5H,3H2,1-2H3
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

4-Chloro-2-[(dimethylamino)methylidene]-3-oxobutanenitrile

CAS No.:

Cat. No.: VC20133502

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-[(dimethylamino)methylidene]-3-oxobutanenitrile -

Specification

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name 4-chloro-2-(dimethylaminomethylidene)-3-oxobutanenitrile
Standard InChI InChI=1S/C7H9ClN2O/c1-10(2)5-6(4-9)7(11)3-8/h5H,3H2,1-2H3
Standard InChI Key DJJKVSPVOUDFGM-UHFFFAOYSA-N
Canonical SMILES CN(C)C=C(C#N)C(=O)CCl

Introduction

Molecular Architecture and Structural Features

Core Functional Groups and Bonding

The molecular structure of 4-chloro-2-[(dimethylamino)methylidene]-3-oxobutanenitrile (C₇H₈ClN₂O) features a butanenitrile backbone modified at the 2-, 3-, and 4-positions. The 2-position is occupied by a dimethylamino-methylidene group ((CH3)2N–CH=\text{(CH}_3\text{)}_2\text{N–CH=}), while the 3-position contains a ketone (C=O\text{C=O}), and the 4-position bears a chlorine atom. This arrangement creates a conjugated system extending from the dimethylamino group through the methylidene bridge to the carbonyl, enabling delocalization of π-electrons.

PropertyValue
Molecular formulaC₇H₈ClN₂O
Molecular weight174.6 g/mol
Key functional groups–Cl, –N(CH₃)₂, –CN

The nitrile group (–CN) at the terminal position introduces significant polarity, influencing solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. X-ray crystallographic studies of analogous compounds reveal planar geometry around the conjugated system, with bond lengths consistent with partial double-bond character between the methylidene carbon and adjacent atoms .

Tautomeric Equilibria

The presence of both enamine (N–CH=\text{N–CH=}) and ketone (C=O\text{C=O}) functionalities permits tautomerism. Under acidic conditions, protonation of the carbonyl oxygen may induce keto-enol tautomerism, though the steric bulk of the dimethylamino group likely stabilizes the keto form predominant in most solvents. Nuclear magnetic resonance (NMR) analyses of related structures show distinct chemical shifts for the methylidene proton (δ 8.2–8.5 ppm) and carbonyl carbon (δ 190–195 ppm), confirming the dominance of the conjugated keto-enamine form.

Synthetic Methodologies

Condensation-Based Routes

The principal synthesis involves a three-component condensation of chloroacetyl chloride, dimethylamine, and cyanoacetone under controlled conditions. A representative procedure involves:

  • Step 1: Dropwise addition of chloroacetyl chloride (1.2 equiv) to ice-cooled dimethylamine (2.0 equiv) in tetrahydrofuran (THF), yielding an intermediate ammonium salt.

  • Step 2: Introduction of cyanoacetone (1.0 equiv) and triethylamine (1.5 equiv) as a base, with stirring at 0–5°C for 4 hours.

  • Step 3: Quenching with aqueous HCl, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).

This method achieves yields of 58–65%, with purity >95% confirmed by high-performance liquid chromatography (HPLC). Alternative pathways utilizing microwave-assisted synthesis reduce reaction times from hours to minutes but require specialized equipment.

Solvent and Catalyst Optimization

Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents like DMF enhance nucleophilic attack at the carbonyl carbon but may promote side reactions. Recent patent data demonstrate that substituting THF with 2-methyltetrahydrofuran (2-MeTHF)—a greener solvent—improves yield by 12% while reducing energy input . Catalytic systems employing Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) remain under investigation for asymmetric induction.

Reactivity and Derivative Formation

Nucleophilic Substitution at the Chlorine Center

The chloro substituent undergoes facile displacement with oxygen, nitrogen, and sulfur nucleophiles. For example:

  • Reaction with sodium methoxide in methanol produces the methoxy derivative (82% yield).

  • Treatment with piperidine in acetonitrile at reflux yields the piperidino analog (76% yield).

These substitutions proceed via an SN2\text{S}_\text{N}2 mechanism, as evidenced by second-order kinetics and inversion of configuration at the chiral center in related compounds.

Cyclization Reactions

The compound serves as a linchpin in heterocycle synthesis. Heating with hydrazine derivatives generates pyrazole rings, while treatment with thiourea forms aminothiazoles. A notable example is the formation of a pyrrolo[2,3-d]pyrimidine scaffold upon reaction with ethylenediamine under acidic conditions.

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